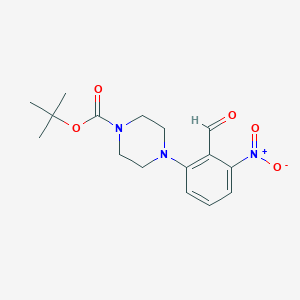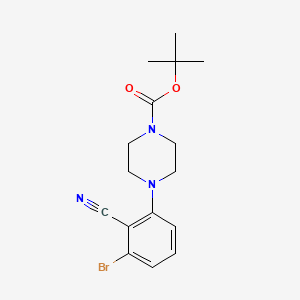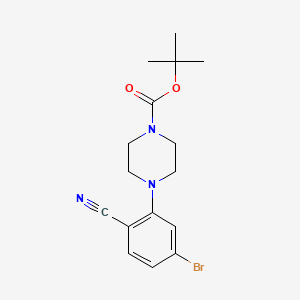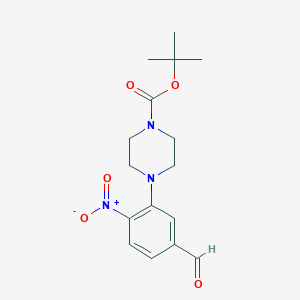
N'-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-ethane-1,2-diamine
Vue d'ensemble
Description
N'-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-ethane-1,2-diamine, also known as BTPEDA, is a chemical compound that has gained significant attention in the field of scientific research in recent years. BTPEDA is a chelating agent that has been used in various applications such as metal extraction, catalysis, and medicinal chemistry.
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
- Polymer Synthesis : Pyridyl-imine ligands derived from N'-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-ethane-1,2-diamine have been applied in the AGET and SARA ATRP (Atom Transfer Radical Polymerization) of styrene and methyl methacrylate, demonstrating improved control over polymerization processes due to the high deactivator/activator ratio facilitated by these catalysts, leading to polymers with narrow molecular weight distribution and theoretical molecular weights (Hsiao et al., 2014).
- Corrosion Inhibition : Schiff base complexes using related ligands have shown significant corrosion inhibition properties on mild steel, highlighting a bridge between coordination chemistry and corrosion engineering. This was particularly observed in azido complexes and explained using density functional theory, indicating the potential of these complexes in protective applications (Das et al., 2017).
Material Science
- Molecular Structures and Magnetic Properties : Research into nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases derived from similar compounds has yielded insights into their structural and magnetic properties. Such studies provide foundational knowledge for the development of new materials with specific magnetic characteristics, beneficial for electronic and spintronic devices (Bhowmik et al., 2010).
Advanced Applications
- Optical and Dielectric Properties of Polymers : New polyimides derived from aromatic diamine monomers containing pyridine and fluorine have shown promising optical and dielectric properties. These polyimides exhibit excellent solubility, high thermal stability, and amorphous nature, making them suitable for high-performance applications in electronics and photonics (Zhang et al., 2007).
Propriétés
IUPAC Name |
N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrF3N3/c1-17(2)4-3-15-9-8(11)5-7(6-16-9)10(12,13)14/h5-6H,3-4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFSJTBAMGGYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(C=C(C=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-ethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Chloro-phenyl)-(1-methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-methanone](/img/structure/B1401707.png)



![2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401713.png)
![[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1401714.png)

![Dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401718.png)

![N-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1401724.png)
![Dimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine](/img/structure/B1401726.png)
![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide](/img/structure/B1401727.png)
![{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1401728.png)
![{[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1401730.png)